3-Chlorobenzo[b]thiophene-2-carboxylic acid

Organometallic chemistry C–C coupling Decarboxylative functionalization

Why procure 3-Chlorobenzo[b]thiophene-2-carboxylic acid here? Unlike the non-halogenated or alternatively substituted analogs, the 3-chloro substituent is essential: it enables palladium-catalyzed decarboxylative Heck coupling that fails with the 3-H derivative, and it confers validated binding affinity to Mcl-1 (IC₅₀ 880 nM; Kᵢ 1.31 μM) for cancer therapy programs. It also serves as a precursor for Pt(IV) prodrugs against cisplatin-resistant cancers and antimicrobial benzothiophenes (MIC 16 µg/mL). Order now to secure high-purity material for your SAR and synthetic programs.

Molecular Formula C9H5ClO2S
Molecular Weight 212.65 g/mol
CAS No. 21211-22-3
Cat. No. B181881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzo[b]thiophene-2-carboxylic acid
CAS21211-22-3
Molecular FormulaC9H5ClO2S
Molecular Weight212.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C(=O)O)Cl
InChIInChI=1S/C9H5ClO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
InChIKeyHJTMIYKPPPYDRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chlorobenzo[b]thiophene-2-carboxylic Acid (CAS 21211-22-3): A Differentiated Heterocyclic Carboxylic Acid Building Block for Medicinal Chemistry and Targeted Synthesis


3-Chlorobenzo[b]thiophene-2-carboxylic acid (CAS 21211-22-3) is a heterocyclic carboxylic acid comprising a benzo[b]thiophene core with a chlorine substituent at the 3-position and a carboxylic acid group at the 2-position [1]. With a molecular weight of 212.65 g/mol and a reported melting point of 268–272 °C [2], this compound serves as a versatile synthetic intermediate in pharmaceutical research. Its structural features confer distinct reactivity profiles and biological target engagement capabilities that differentiate it from non-halogenated and alternatively substituted analogs, underpinning its utility in targeted drug discovery programs.

Why 3-Chlorobenzo[b]thiophene-2-carboxylic Acid Cannot Be Substituted by Generic Benzo[b]thiophene-2-carboxylic Acids in Critical Research Applications


Generic benzo[b]thiophene-2-carboxylic acid derivatives exhibit a wide spectrum of biological activities, including antitubercular and anti-inflammatory effects [1]. However, the introduction of a chlorine atom at the 3-position fundamentally alters both the chemical reactivity and biological target engagement profile of this scaffold. As demonstrated in palladium-catalyzed decarboxylative Heck coupling reactions, the presence of the 3-chloro substituent reduces adjacent π–π interplay, thereby enabling decarboxylation that does not occur with the hydrogen-substituted analog [2]. Furthermore, the 3-chloro moiety confers specific binding affinity to myeloid cell leukemia-1 (Mcl-1) [3] and enables the construction of platinum(IV) prodrugs with enhanced activity against cisplatin-resistant cancers [4]. These quantifiable differences render direct substitution with non-chlorinated or differently substituted analogs scientifically invalid for applications requiring this precise reactivity or target engagement.

Quantitative Evidence of 3-Chlorobenzo[b]thiophene-2-carboxylic Acid Differentiation: Comparative Data vs. Key Analogs


Pd-Catalyzed Decarboxylative Heck Coupling: Enabling Reactivity of 3-Chloro vs. 3-Hydrogen Analogs

In palladium-catalyzed decarboxylative Heck-type coupling with styrenes, 3-chlorobenzo[b]thiophene-2-carboxylic acid undergoes efficient decarboxylation and coupling, whereas the 3-hydrogen analog (benzo[b]thiophene-2-carboxylic acid) fails to react under identical conditions [1]. This divergent reactivity is attributed to the chlorine substituent reducing adjacent π–π interplay, which facilitates the rate-determining CO₂ dissociation step [1].

Organometallic chemistry C–C coupling Decarboxylative functionalization

Mcl-1 Binding Affinity: Direct Biochemical Evidence for 3-Chlorobenzo[b]thiophene-2-carboxylic Acid

3-Chlorobenzo[b]thiophene-2-carboxylic acid binds directly to the anti-apoptotic protein Mcl-1, a validated target in oncology. Biochemical assays report an IC₅₀ value of 880 nM [1] and a Kᵢ value of 1.31 μM [2] for this compound against recombinant human Mcl-1. Notably, the non-chlorinated parent scaffold (benzo[b]thiophene-2-carboxylic acid) has not been reported to exhibit comparable Mcl-1 binding affinity, suggesting that the 3-chloro substituent is critical for target engagement.

Apoptosis Cancer biology Protein–ligand interaction

Platinum(IV) Prodrug Cytotoxicity: 3-Chloro vs. 3-Chloro-6-methyl Analogs in Cisplatin-Resistant Cancer

In a study of Mcl-1-targeted Pt(IV) prodrugs, the complex incorporating 3-chlorobenzo[b]thiophene-2-carboxylic acid as the axial ligand (Complex 1) and the analog incorporating 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid (Complex 2) were evaluated against cisplatin-resistant non-small cell lung cancer (NSCLC) cells [1]. Both complexes markedly decreased resistance factors compared to cisplatin. Specifically, Complex 1 and Complex 2 exhibited high cytotoxicity against cisplatin-resistant NSCLC and ovarian cancer cells, with Complex 2 additionally downregulating DNA repair proteins RAD51 and BRCA2 [1]. The acute toxicity of both complexes in mice was lower than that of cisplatin, and they showed stronger tumor growth inhibition in NSCLC xenograft models [1].

Anticancer Prodrug design Drug resistance

Antimicrobial Activity: 3-Chloro vs. 3-Bromo Cyclohexanol-Substituted Benzo[b]thiophenes

A study evaluating 3-halobenzo[b]thiophene derivatives for antimicrobial activity reported that the cyclohexanol-substituted 3-chloro and 3-bromo analogs both exhibited minimum inhibitory concentrations (MIC) of 16 µg/mL against Gram-positive bacteria and yeast strains [1]. This head-to-head comparison demonstrates that the 3-chloro and 3-bromo substituents confer equivalent antimicrobial potency in this scaffold context. Both compounds showed favorable in silico ADME properties with no violations of Lipinski, Veber, or Muegge filters [1].

Antibacterial Antifungal Antimicrobial resistance

Research and Industrial Application Scenarios for 3-Chlorobenzo[b]thiophene-2-carboxylic Acid (CAS 21211-22-3)


Pd-Catalyzed Decarboxylative C–C Bond Formation

For synthetic chemists employing palladium-catalyzed decarboxylative Heck coupling to construct functionalized benzo[b]thiophenes, 3-chlorobenzo[b]thiophene-2-carboxylic acid is the preferred substrate. The 3-hydrogen analog fails to undergo decarboxylation under identical conditions, making the chloro-substituted compound essential for achieving the desired transformation [1].

Mcl-1-Targeted Drug Discovery and Apoptosis Research

In medicinal chemistry programs focused on Mcl-1 inhibition for cancer therapy, 3-chlorobenzo[b]thiophene-2-carboxylic acid provides a validated starting scaffold with confirmed target engagement (IC₅₀ = 880 nM; Kᵢ = 1.31 μM) [2][3]. The compound can serve as a core for structure–activity relationship (SAR) exploration or as a ligand in Pt(IV) prodrug constructs designed to overcome cisplatin resistance [4].

Antimicrobial Derivative Synthesis

Research groups synthesizing antimicrobial benzo[b]thiophene derivatives may select 3-chlorobenzo[b]thiophene-2-carboxylic acid as a precursor for cyclohexanol-substituted analogs, which exhibit MIC values of 16 µg/mL against Gram-positive bacteria and yeast [5]. The 3-chloro and 3-bromo analogs display equivalent antimicrobial potency, allowing for flexible synthetic strategy design based on other physicochemical or supply chain considerations [5].

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